molecular formula C22H16Cl2N2O3 B12033745 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate

Cat. No.: B12033745
M. Wt: 427.3 g/mol
InChI Key: GGNKTEIMCZOUKE-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazone linkage, a phenylacetyl group, and a dichlorobenzoate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate typically involves the following steps:

    Formation of the hydrazone linkage: This step involves the reaction of phenylacetyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or hydrazones.

Scientific Research Applications

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the dichlorobenzoate moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate
  • 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate
  • 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-(trifluoromethyl)benzenesulfonate

Uniqueness

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H16Cl2N2O3/c23-17-8-11-19(20(24)13-17)22(28)29-18-9-6-16(7-10-18)14-25-26-21(27)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2,(H,26,27)/b25-14+

InChI Key

GGNKTEIMCZOUKE-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.